N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-25-16-6-3-11(9-17(16)26-2)18(24)23-19-22-10-14(27-19)8-12-7-13(20)4-5-15(12)21/h3-7,9-10H,8H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLIKGYHWPMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group with dichlorine substitutions can be introduced through nucleophilic substitution reactions using 2,5-dichlorobenzyl chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Comparison with Thiazole Derivatives
Substituent Variations on the Thiazole Ring
The target compound shares a thiazole core with analogs reported in and but differs in substituent patterns:
- Compounds (4d–4i): These derivatives feature pyridin-3-yl at the 4-position of the thiazole and diverse amine-based groups (e.g., morpholinomethyl, methylpiperazinyl) at the 5-position. For example: 4d: Morpholinomethyl group 4e: 4-Methylpiperazinyl group 4i: Isonicotinamide substituent These modifications introduce polar functional groups, likely enhancing solubility or interaction with biological targets compared to the hydrophobic 2,5-dichlorobenzyl group in the target compound .
- Indeno[1,2-d]thiazoles (7c–7i): These compounds incorporate a fused indeno-thiazole scaffold with methoxybenzamide groups.
Table 1: Key Structural Differences
Physicochemical and Spectral Properties
Melting Points and Solubility
- Compounds : Reported as white or yellow solids, suggesting moderate to high crystallinity. The presence of polar amine groups (e.g., in 4e) may enhance aqueous solubility compared to the target compound’s dichlorobenzyl group, which is more lipophilic .
- Compounds : Synthesized with yields of 25–50%, indicating moderate synthetic efficiency. Substituents like methoxy groups (e.g., in 7h) could improve solubility relative to halogenated analogs .
Spectral Data
- 1H NMR: In , shifts for thiazole protons (e.g., δ 7.2–8.1 ppm) align with aromatic environments. The target compound’s 2,5-dichlorobenzyl group would likely show distinct deshielding effects compared to morpholinomethyl analogs .
- HRMS : High-resolution mass data in both and confirm molecular formulas, critical for validating synthetic outcomes .
Critical Note on Substituent Positioning
The synonym N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide () highlights the importance of chlorine positioning.
Biological Activity
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, synthesizing information from diverse research studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H19Cl2N3OS
- Molecular Weight : 420.355 g/mol
This structure features a thiazole ring, which is known for its diverse biological activities, and a dimethoxybenzamide moiety that may enhance its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of potential effectiveness:
-
Anticancer Activity
- Cell Line Studies : The compound has been tested against various cancer cell lines, including human lung cancer (A549 and HCC827). In vitro assays have shown promising cytotoxic effects. For instance, IC50 values were recorded at approximately 6.75 μM for A549 cells in two-dimensional assays .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of the thiazole ring is often associated with such activity due to its ability to interact with microbial cell membranes.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 6.75 | Effective in 2D assays |
| Anticancer | HCC827 (Lung Cancer) | 6.26 | Moderate activity |
| Antimicrobial | Staphylococcus aureus | TBD | Initial screening shows positive results |
Case Study: Anticancer Efficacy
In a study evaluating various thiazole derivatives, this compound was highlighted for its significant cytotoxicity against A549 cells. The study employed both two-dimensional and three-dimensional culture systems to assess cell viability and apoptosis rates. The results indicated that while the compound was effective against cancer cells, it also exhibited moderate cytotoxic effects on normal human lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell survival and proliferation:
- Apoptotic Pathways : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases that play critical roles in tumor growth and metastasis.
Q & A
Q. What are the standard synthetic routes for preparing N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide, and how are intermediates characterized?
- The compound is typically synthesized via a multi-step approach involving: (i) Nucleophilic substitution to introduce the 2,5-dichlorobenzyl group onto the thiazole ring. (ii) Amide coupling between the thiazole-2-amine intermediate and 3,4-dimethoxybenzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous pyridine .
- Intermediates are characterized by melting point analysis , TLC for reaction monitoring, FT-IR (to confirm amide C=O stretches at ~1740 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns on aromatic rings) .
Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobicity?
- Due to the hydrophobic 3,4-dimethoxybenzamide and dichlorobenzyl groups, solubility is often improved using DMSO as a primary solvent. For biological assays, dilute solutions in PBS with surfactants (e.g., 0.1% Tween-80) are recommended to prevent aggregation . Pre-sonication and heating (40–50°C) may enhance dissolution .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for thiazole-amide conformations . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological testing) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. halogen substitution) impact anticancer activity in related thiazole-benzamide derivatives?
- SAR studies on analogs show:
- 3,4-Dimethoxy groups enhance tubulin polymerization inhibition (IC₅₀ ~1.2 µM) by improving hydrophobic interactions with the colchicine binding site .
- Replacing 2,5-dichlorobenzyl with 2,4-dichloro or 3,4-dichloro reduces activity by 30–50%, indicating positional sensitivity of halogens for target engagement .
Q. What strategies resolve contradictions in reported bioactivity data for this compound class?
- Discrepancies in IC₅₀ values (e.g., tubulin vs. HSP27 inhibition) may arise from: (i) Assay conditions (e.g., ATP concentration in kinase assays). (ii) Cell line heterogeneity (e.g., P-glycoprotein overexpression affecting drug uptake).
- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., thermal shift assays for target binding validation) .
Q. How can crystallographic data inform the design of stable co-crystals or salts for improved bioavailability?
- X-ray structures reveal intermolecular hydrogen bonds (N–H⋯O, C–H⋯F) and π-π stacking between thiazole and benzamide moieties . These interactions guide co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance solubility without disrupting pharmacophore integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
